molecular formula C12H20N2O2S B5570432 N-benzyl-N-isopropyl-N',N'-dimethylsulfamide

N-benzyl-N-isopropyl-N',N'-dimethylsulfamide

Cat. No.: B5570432
M. Wt: 256.37 g/mol
InChI Key: HYUWDCCCZAIULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-isopropyl-N',N'-dimethylsulfamide is a useful research compound. Its molecular formula is C12H20N2O2S and its molecular weight is 256.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.12454906 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Material Chemistry

  • Controlled Polymerization : Research on the controlled room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has highlighted its application in drug delivery systems. This study demonstrated the use of a suitable RAFT chain transfer agent (CTA) and initiating species to achieve a controlled/"living" polymerization process, showcasing the potential of related compounds in developing thermoresponsive polymers (Convertine et al., 2004).

  • Fluorescent Molecular Thermometers : The development of fluorescent molecular thermometers using copolymers of N-isopropylacrylamide (NIPAM) labeled with polarity-responsive benzofurazans has been reported. This innovative approach takes advantage of the temperature-induced phase transition of poly(N-isopropylacrylamide) in aqueous solution and the solvent polarity-sensitive fluorescence properties of benzofurazans to create sensitive thermal probes (Uchiyama et al., 2003).

  • Nucleating and Clarifying Agents : The phase behavior and nucleation properties of isotactic polypropylene (i-PP) when mixed with N,N',N''-tris-isopentyl-1,3,5-benzene-tricarboxamide have been studied, indicating the compound's role as a novel nucleating and clarifying agent for polymeric materials. This research contributes to the understanding of polymer/additive interactions and their effects on the crystallization temperature and optical properties of polymer blends (Kristiansen et al., 2006).

Medicinal Chemistry and Biological Applications

  • Synthesis and Biological Evaluation : A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized from the non-steroidal anti-inflammatory drug 4-aminophenazone. These compounds were screened for their inhibitory potential against various forms of human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, demonstrating their potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Advanced Materials and Chemical Synthesis

  • Morphology Control in Solar Cells : The study on morphology control in polycarbazole-based bulk heterojunction solar cells using incremental increases of dimethyl sulfoxide or dimethyl formamide elucidates the tuning of polymer-solvent interaction, leading to improved photovoltaic performance. This research underscores the importance of solvent dynamics in the development of efficient solar energy harvesting technologies (Chu et al., 2011).

Properties

IUPAC Name

N-benzyl-N-(dimethylsulfamoyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-11(2)14(17(15,16)13(3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUWDCCCZAIULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.